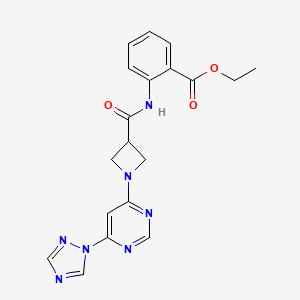

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c1-2-29-19(28)14-5-3-4-6-15(14)24-18(27)13-8-25(9-13)16-7-17(22-11-21-16)26-12-20-10-23-26/h3-7,10-13H,2,8-9H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMZJPYGCOAGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors a valuable tool in the treatment of estrogen-dependent diseases, such as breast cancer.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . These interactions can inhibit the activity of the enzyme, leading to a decrease in estrogen production. The specific binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation.

Biochemical Pathways

The inhibition of the aromatase enzyme affects the biosynthesis of estrogens . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells, thereby inhibiting the growth of certain types of tumors.

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines. For example, it has been reported to have a cytotoxic activity lower than 12 μM against the Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines.

Biological Activity

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a complex organic compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine and an azetidine structure, which contributes to its unique biological properties. The presence of these heterocycles is significant as they often enhance the interaction of the compound with biological targets.

Structural Formula

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial activities. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The mechanism often involves the inhibition of key metabolic enzymes in pathogens.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate may exhibit similar effects due to its structural similarities to known antifungal agents. Studies have reported that triazoles can effectively inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. Compounds like ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate could potentially inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Research has shown that certain triazole derivatives can significantly reduce tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's activity may extend to enzyme inhibition, particularly acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. Triazole derivatives have demonstrated effective inhibition of AChE, suggesting potential therapeutic applications in neurology .

Study on Antimicrobial Activity

A study conducted by Barbuceanu et al. synthesized several triazole derivatives and evaluated their antibacterial activity against a panel of pathogens. Among these compounds, some exhibited superior activity compared to standard antibiotics like chloramphenicol . This highlights the potential of ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate as a lead compound for developing new antimicrobial agents.

Research on Anticancer Effects

In another investigation, triazole-containing compounds were assessed for their anticancer efficacy against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively . The structural features of ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate suggest it may possess similar or enhanced anticancer properties.

Comparison with Similar Compounds

Key Observations :

- The triazole-pyrimidine moiety in the target compound offers higher nitrogen content and hydrogen-bonding capacity compared to pyridazine or isoxazole analogs, which may enhance binding affinity in biological targets .

- Methyl substitutions (e.g., I-6232) could improve pharmacokinetic properties, while thioether linkers (I-6373) may alter metabolic pathways.

Triazole-Containing Pesticides ()

Triazamate (ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate) shares a 1,2,4-triazole group but differs in core structure and substituents:

- Triazamate : Features a triazolylthioacetate backbone, used as an insecticide. The sulfur atom in its structure may enhance reactivity with biological thiols .

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrimidine-triazole moiety is synthesized via substitution at the 4-position of a chloropyrimidine intermediate. For example, 4,6-dichloropyrimidine reacts with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine.

Reaction Conditions :

Transition Metal-Catalyzed Coupling

Alternative methods employ Suzuki-Miyaura coupling. For instance, 4-bromo-6-(1H-1,2,4-triazol-1-yl)pyrimidine reacts with triazole boronic esters under Pd(PPh₃)₄ catalysis. This approach enhances regioselectivity for complex substrates.

Preparation of Azetidine-3-Carboxylic Acid

Cyclization of β-Amino Alcohols

Azetidine rings are synthesized via intramolecular cyclization. 3-Aminopropanol derivatives treated with NaH in THF form azetidine through a SN2 mechanism. Subsequent oxidation (KMnO₄, H₂O) yields azetidine-3-carboxylic acid.

Example Protocol :

Dieckmann Cyclization

Diethyl 3-aminoglutarate undergoes cyclization with NaOEt to form azetidine-3-carboxylate, which is hydrolyzed to the carboxylic acid.

Coupling of Azetidine-Carboxamide and Benzoate Ester

Amide Bond Formation

Azetidine-3-carboxylic acid is activated as an acyl chloride (SOCl₂, 60°C) and reacted with ethyl 2-aminobenzoate in the presence of Et₃N.

Reaction Conditions :

Carbodiimide-Mediated Coupling

Alternatively, EDCI/HOBt facilitates amidation under mild conditions, minimizing racemization.

Final Assembly: Pyrimidine-Azetidine Coupling

Nucleophilic Substitution

The azetidine amine displaces the 4-chloro group on the pyrimidine-triazole core. Cs₂CO₃ in DMF at 100°C drives the reaction.

Optimized Protocol :

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between azetidine and bromopyrimidine.

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at pyrimidine positions 2 and 4 is mitigated using bulky bases (e.g., Cs₂CO₃).

- Azetidine Stability : Azetidine rings are prone to ring-opening; reactions are conducted under anhydrous conditions.

- Amide Racemization : Low-temperature coupling with EDCI/HOBt reduces epimerization.

Comparative Data on Key Steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.